molecular formula C26H29NO2 B1683011 4-Hydroxytamoxifen CAS No. 68047-06-3

4-Hydroxytamoxifen

Cat. No.: B1683011
CAS No.: 68047-06-3
M. Wt: 387.5 g/mol
InChI Key: TXUZVZSFRXZGTL-UHFFFAOYSA-N
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Description

4-Hydroxytamoxifen (4-OHT) is a primary active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in estrogen receptor-positive (ER+) breast cancer therapy . It is formed via hepatic cytochrome P450-mediated hydroxylation of tamoxifen and exhibits 30- to 100-fold greater antiestrogenic potency than the parent drug . 4-OHT binds to ERα and ERβ with high affinity (Kd = 0.2 nM), inducing conformational changes that block estrogen-dependent gene transcription and cell proliferation . Beyond its ER-dependent effects, 4-OHT also demonstrates ER-independent cytotoxic mechanisms, such as inducing autophagic cell death via K-Ras degradation in estrogen receptor-negative malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through the hydroxylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation at the 4-position of the tamoxifen molecule . The reaction typically requires specific conditions such as the presence of oxygen and a suitable cofactor like NADPH.

Industrial Production Methods: In industrial settings, this compound is produced using advanced biotechnological methods that ensure high yield and purity. The process involves the use of genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Isomerization

4-OHT undergoes a cis-trans (E-Z) interconversion, which is favored by solvents with low dielectric constants when exposed to light or when incubated in a culture medium . Isomerization occurs in common laboratory solvents . Storage of the compound in tetrahydrofuran containing approximately 0.025% butylated hydroxytoluene (BHT) at -25 °C in the dark can prevent this process. Solutions stored in this manner should remain active for approximately 6 months with less than 5% loss in isomeric purity .

Reactions with Estrogen Receptors

Fluorescent this compound conjugates bind with good affinity to the estrogen receptor in vitro . Research has explored the creation of this compound analogs attached to fluorescent dyes with varying degrees of cell permeability to target membrane receptors for steroid hormones selectively .

Macroautophagy

Studies show that 4-OHT induces macroautophagy in breast cancer cells . Only 20% to 25% of breast cancer cells treated with 4-OHT in vitro die via caspase-dependent cell death . The pan-caspase inhibitor z-VAD-fmk can block 4-OHT–induced cell death, but not 4-OHT–induced macroautophagy, which indicates that these two outcomes of antiestrogen treatment are not linked in an obligatory manner . 4-OHT–resistant cells selected from ER+ breast cancer cells demonstrate an increased ability to undergo antiestrogen-induced macroautophagy without caspase-dependent cell death induction .

Metabolism

Tamoxifen and this compound markedly induce cytochrome P450 3A4, a drug-metabolizing enzyme of central importance, in primary cultures of human hepatocytes . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry are used to analyze 4-OHT, tamoxifen, and other metabolites in biological systems .

Scientific Research Applications

Breast Cancer Treatment

Mechanism of Action
4-Hydroxytamoxifen functions primarily as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors, inhibiting estrogen's proliferative effects on breast tissue, which is crucial in estrogen receptor-positive breast cancers.

Clinical Studies

  • A study demonstrated that this compound gel applied percutaneously resulted in significant reductions in tumor tissue proliferation markers (Ki-67 and PCNA) in postmenopausal women with invasive estrogen receptor-positive breast cancer. The results indicated that the efficacy of the gel was comparable to that of oral tamoxifen, with no significant adverse effects reported .
  • Another randomized phase II trial focused on transdermal administration of this compound, showing a decrease in Ki-67 labeling index in ductal carcinoma in situ lesions, further supporting its potential as a localized treatment option .

Chemoprevention

Potential for Preventive Therapy
Due to its ability to inhibit cell proliferation, this compound is being evaluated for chemopreventive strategies against breast cancer. Studies have indicated that topical application can reduce the incidence of breast tumors without the systemic side effects associated with oral administration .

Non-Malignant Breast Diseases

Topical Applications
this compound is undergoing clinical evaluation for treating various non-malignant breast conditions. Its application was shown to be well tolerated in animal studies, resulting in reduced mammary tumor incidence and improved survival rates . The compound's pharmacological effects include decreased food consumption and changes in reproductive organ morphology, which were attributed to its antiestrogenic activity.

Mechanisms of Resistance

Understanding Resistance Development
Research has highlighted that this compound can induce macroautophagy in estrogen receptor-positive breast cancer cells, which may contribute to acquired resistance against antiestrogen therapies. This mechanism suggests that while some cells undergo apoptosis, others may survive through autophagic processes, complicating treatment outcomes .

Safety Profile and Carcinogenicity

Toxicology Studies
Long-term studies have shown that this compound is not carcinogenic when applied topically. In a study involving female rats, the compound significantly reduced the incidence of mammary tumors without inducing hepatotoxicity or other carcinogenic effects commonly associated with oral tamoxifen administration .

Data Table: Summary of Key Studies on this compound

Study ReferenceStudy TypePopulationInterventionKey Findings
Randomized TrialPostmenopausal WomenTopical this compound Gel vs Oral TamoxifenSimilar reduction in Ki-67; well tolerated
Phase II TrialWomen with DCISTransdermal this compound vs Oral TamoxifenComparable efficacy; lower systemic side effects
Long-term Toxicology StudyFemale RatsCutaneous ApplicationReduced tumor incidence; not carcinogenic

Mechanism of Action

4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, inducing a conformational change that blocks or alters the expression of estrogen-dependent genes. This results in the inhibition of estrogen-stimulated cellular proliferation. The compound acts as both an agonist and antagonist depending on the tissue type, making it a versatile therapeutic agent .

Comparison with Similar Compounds

Pharmacological and Structural Comparison

The table below summarizes key pharmacological differences between 4-OHT and structurally or functionally related compounds:

Compound ER Binding Affinity (Kd) Antiestrogenic Potency Unique Properties Clinical Relevance
4-Hydroxytamoxifen 0.2 nM 30–100× Tamoxifen ER-independent cytotoxicity via K-Ras degradation ; forms genotoxic quinone methide Primary active metabolite; critical for tamoxifen efficacy in ER+ breast cancer
Endoxifen ~0.3 nM Similar to 4-OHT Potent aromatase inhibitor; higher steady-state plasma levels than 4-OHT Major contributor to tamoxifen’s therapeutic effects; predictive of clinical outcomes
Tamoxifen ~4 nM Baseline (1×) Prodrug requiring metabolic activation; cytotoxic at >10⁻⁶ M regardless of ER status First-line therapy for ER+ breast cancer; limited efficacy without metabolism
Fulvestrant 0.1–0.3 nM 100× Tamoxifen Pure ER antagonist; induces ERα degradation (SERD mechanism) Used in tamoxifen-resistant ER+ cancers; distinct ER conformation vs. 4-OHT
3-Hydroxytamoxifen Not reported Lower than 4-OHT Co-elutes with 4-OHT in LC-MS/MS, causing assay interference Minor metabolite; negligible therapeutic contribution

Gene Regulation and Cytotoxicity

  • Endoxifen vs. 4-OHT : Both metabolites show equivalent suppression of estrogen-responsive genes (e.g., pS2, progesterone receptor) in ER+ breast cancer cells. Microarray analyses revealed 4-OHT and endoxifen regulate 2,444 and 2,390 genes, respectively, with strong correlation in global transcriptional effects .
  • 4-OHT vs. Synthetic Derivatives: Estradiol derivatives with aminoalkyloxy substituents (e.g., compound 8) exhibit IC₅₀ values (4.1–9.0 μM) comparable to 4-OHT in MCF-7 cells . Novel nitroimidazole-triazole hybrids (e.g., 9g, 9k) mimic 4-OHT’s ER binding mode, forming hydrogen bonds with Asp58 and hydrophobic interactions with Leu53/Met95 .

Metabolic and Analytical Challenges

  • Co-Elution in LC-MS/MS: Non-selective methods (e.g., Gjerde et al.’s method) overestimate 4-OHT levels by 3× due to co-elution with metabolites like 3-hydroxytamoxifen and tamoxifen-N-oxide . Highly selective methods (e.g., Teunissen et al.) are critical for accurate quantification .
  • Metabolic Conversion : 4-OHT accounts for ~20% of tamoxifen’s metabolic conversion, similar to N-desmethyltamoxifen (~16%) but higher than endoxifen (~5%) .

Key Research Findings

ER-Independent Mechanisms

  • Autophagic Cell Death : 4-OHT induces K-Ras degradation in malignant peripheral nerve sheath tumors (MPNSTs), independent of ER binding .
  • Genotoxicity: 4-OHT oxidizes to a quinone methide, forming stable DNA adducts (e.g., deoxyguanosine) and glutathione conjugates, contributing to endometrial cancer risk .

Modulation by Adjuvants

  • Tualang Honey (TH): Reduces 4-OHT-induced DNA damage in non-cancerous MCF-10A cells by upregulating DNA repair proteins (Ku70/Ku80) but enhances genotoxicity in MCF-7 cancer cells .

Biological Activity

4-Hydroxytamoxifen (4-OHT) is a potent active metabolite of tamoxifen, primarily known for its role in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of 4-OHT, focusing on its pharmacological mechanisms, clinical implications, and comparative studies with other treatments.

This compound functions primarily as a selective estrogen receptor modulator (SERM). It exhibits anti-estrogenic properties in breast tissue, which is crucial for inhibiting the growth of estrogen-dependent tumors. Specifically, 4-OHT binds to estrogen receptors (ERs) and alters gene expression related to cell proliferation and apoptosis.

  • Binding Affinity : 4-OHT has a significantly higher binding affinity for ERs compared to tamoxifen, being reported to be 30-100 times more active than its parent compound in inhibiting cell proliferation in breast cancer cells .
  • Selective Estrogen Receptor Modulation : While it acts as an antagonist in breast tissue, it can function as an agonist in other tissues such as bone and cardiovascular systems, providing protective effects against osteoporosis and heart diseases .

Pharmacokinetics

The pharmacokinetics of 4-OHT are influenced by its metabolism. It is primarily formed through the hydroxylation of tamoxifen via cytochrome P450 enzymes, particularly CYP2D6. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Half-lifeApproximately 7-14 hours
BioavailabilityVariable; influenced by dosage form
Peak plasma concentrationAchieved within 1-2 hours post-administration

Clinical Studies

Several clinical trials have assessed the efficacy and safety of 4-OHT compared to tamoxifen and other treatment modalities.

Case Study: Transdermal vs. Oral Administration

A recent phase II randomized clinical trial investigated transdermal this compound gel versus oral tamoxifen in women with ductal carcinoma in situ (DCIS). Key findings include:

  • Efficacy : The primary endpoint was the change in Ki67 labeling index (LI), a marker for cell proliferation. The results indicated that the mean Ki67 LI decreased by 3.4% in the 4-OHT group compared to 5.1% in the oral tamoxifen group (p < 0.03) .
  • Plasma Concentrations : Plasma levels of 4-OHT were significantly lower in the transdermal group (0.2 ng/mL) compared to the oral group (1.1 ng/mL), suggesting a potentially reduced systemic exposure with similar local efficacy .

Comparative Efficacy Study

Another study evaluated the effectiveness of co-administering 4-OHT with anti-miR-21 to combat tamoxifen resistance. Preliminary results indicated that this combination could enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth .

Safety Profile

The safety profile of 4-OHT has been closely monitored across various studies:

  • Adverse Effects : Common side effects reported include hot flashes and vaginal discharge, similar to those observed with oral tamoxifen administration . However, systemic effects such as changes in coagulation markers were less pronounced with transdermal delivery.
  • Long-term Effects : Ongoing studies are needed to assess any long-term risks associated with chronic use, especially concerning cardiovascular health and bone density.

Q & A

Basic Research Questions

Q. How does the isomer composition (E/Z) of 4-Hydroxytamoxifen influence its biological activity in estrogen receptor (ER) studies?

  • Methodological Answer : The (Z)-isomer is the active form of 4-OHT, exhibiting potent anti-estrogenic effects, while the (E)-isomer is less active. Researchers should use isomer-specific analytical standards (e.g., ≥98% Z-isomer purity) to ensure reproducibility in assays. Chromatographic methods (HPLC or TLC) can verify isomer ratios. In cell-based studies, inconsistent isomer mixtures may lead to variable ER antagonism, particularly in models like MCF-7 breast cancer cells .

Q. What are the standard in vitro models for evaluating 4-OHT’s efficacy as a SERM?

  • Methodological Answer : ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are widely used. Dose-response experiments should measure cell proliferation inhibition via assays like MTT or BrdU, with IC50 values calculated using nonlinear regression. Note that IC50 varies by cell line: MCF-7 (300 nM) vs. MDA-MB-231 (30,000 nM), reflecting differential ER expression .

Q. How should 4-OHT solutions be prepared to maintain stability in cell culture experiments?

  • Methodological Answer : Dissolve 4-OHT in ethanol or methanol (5 mg/mL stock) and dilute in culture media to ≤0.1% solvent. For in vivo studies, use corn oil-based formulations (e.g., 10% DMSO + 90% corn oil). Store aliquots at -20°C, protected from light, to prevent isomerization or degradation .

Advanced Research Questions

Q. How can researchers address variability in 4-OHT’s IC50 values across breast cancer cell lines?

  • Methodological Answer : Variability arises from differences in ERα/β ratios, co-regulator proteins, and metabolic enzyme expression (e.g., sulfotransferases). Normalize ER levels via qPCR or Western blot before experiments. Include positive controls (e.g., fulvestrant) and validate results across multiple cell lines (e.g., ER+ MCF-7 vs. ER- MDA-MB-231) .

Q. What experimental strategies optimize 4-OHT’s use in CRISPR/Cas9 systems for ER-mediated gene editing?

  • Methodological Answer : Use ER-Cas9 fusion constructs and treat cells with 4-OHT (0.1–1 μM for 24–48 hrs) to induce nuclear translocation. Validate editing efficiency via sequencing and compare with non-ER-dependent systems (e.g., doxycycline-inducible). Note that prolonged exposure may induce off-target ER modulation .

Q. How do CYP2D6 polymorphisms impact 4-OHT metabolism, and how should this be addressed in clinical pharmacogenomics?

  • Methodological Answer : CYP2D6 poor metabolizers exhibit reduced conversion of tamoxifen to 4-OHT and endoxifen. Pre-screen patients via genotyping (e.g., CYP2D6*4, *10 alleles) and quantify plasma metabolites using LC-MS/MS. Adjust dosing or consider alternative SERMs in poor metabolizers to avoid subtherapeutic levels .

Q. How to reconcile tissue-specific agonist/antagonist effects of 4-OHT in preclinical models?

  • Methodological Answer : In uterine tissue, 4-OHT’s partial agonist activity may increase endometrial hyperplasia risk. Use in vivo models (e.g., immature rat uterine weight assays) alongside ER-coactivator profiling (e.g., SRC-1 vs. SRC-3 recruitment). Compare tissue-specific transcriptomes via RNA-seq to identify differential ER-regulated pathways .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers analyze contradictory data on 4-OHT’s neuroprotective effects in dopamine-depletion models?

  • Methodological Answer : In mouse models, 4-OHT (6 μg/day subcutaneous) attenuates methamphetamine-induced striatal dopamine depletion but does not alter baseline levels. Control for gonadal hormone status (intact vs. gonadectomized) and use HPLC-ECD to quantify dopamine. Replicate findings across sexes and strains (e.g., C57BL/6J vs. BALB/c) .

Q. What statistical approaches are recommended for pharmacokinetic studies of 4-OHT and its metabolites?

  • Methodological Answer : Use Pearson correlation to assess relationships between tamoxifen, 4-OHT, and endoxifen plasma levels. Apply mixed-effects models to account for inter-individual variability (e.g., CYP2D6 activity). Report coefficients of variation (e.g., endoxifen CV = 145.79%) and adjust for confounders like age and BMI .

Q. Experimental Design & Validation

Q. What controls are essential in studies investigating 4-OHT’s role in ER-positive vs. ER-negative cancers?

  • Methodological Answer : Include ER-negative cell lines (e.g., MDA-MB-231) to confirm ER-dependent effects. Use ER knockdown (siRNA/shRNA) or knockout (CRISPR) models to validate specificity. For in vivo studies, compare wild-type vs. ERα-KO mice to isolate receptor-mediated outcomes .

Q. How to validate 4-OHT’s anti-estrogenic activity in transcriptional assays?

  • Methodological Answer : Use luciferase reporters under estrogen-response elements (EREs). Treat cells with 4-OHT (1–10 μM) ± estradiol (E2, 10 nM) to measure antagonism. Normalize to constitutively active reporters (e.g., CMV-Renilla) and include tamoxifen as a comparator .

Properties

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037094
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68392-35-8
Record name 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68392-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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